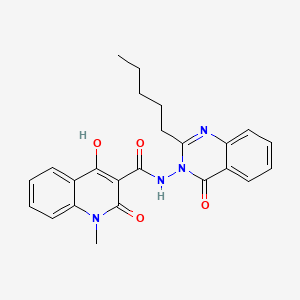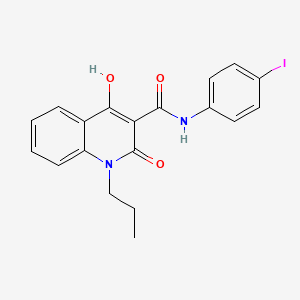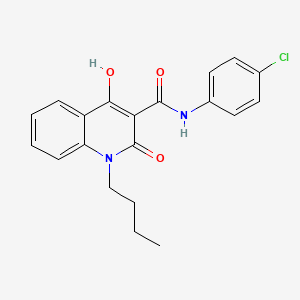![molecular formula C23H26N2O8S B604628 ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 333774-46-2](/img/structure/B604628.png)
ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including an acetamido group and a trimethoxybenzoyloxy group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzothiophene core through a cyclization reaction. This can be followed by the introduction of the acetamido group via an acylation reaction. The trimethoxybenzoyloxy group can be introduced through an esterification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require careful consideration of purification and isolation techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups suggest that it may interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism by which ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. The acetamido group may form hydrogen bonds with biological molecules, while the trimethoxybenzoyloxy group could interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The benzothiophene core may also play a role in the compound’s activity by providing a rigid scaffold that positions the functional groups for optimal interaction with targets.
Vergleich Mit ähnlichen Verbindungen
ETHYL (7E)-2-ACETAMIDO-7-[(3,4,5-TRIMETHOXYBENZOYLOXY)IMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoyloxy group but lacks the benzothiophene core and acetamido group, making it less complex.
Benzothiophene derivatives: Compounds with a benzothiophene core but different substituents can provide insights into the role of the core structure in biological activity.
Acetamido derivatives: Compounds with an acetamido group but different core structures can help understand the importance of the acetamido group in interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
333774-46-2 |
|---|---|
Molekularformel |
C23H26N2O8S |
Molekulargewicht |
490.5g/mol |
IUPAC-Name |
ethyl (7E)-2-acetamido-7-(3,4,5-trimethoxybenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O8S/c1-6-32-23(28)18-14-8-7-9-15(20(14)34-21(18)24-12(2)26)25-33-22(27)13-10-16(29-3)19(31-5)17(11-13)30-4/h10-11H,6-9H2,1-5H3,(H,24,26)/b25-15+ |
InChI-Schlüssel |
QHMPULKEKSEUOE-MFKUBSTISA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Dimethyl-6-phenylbenzo[a]phenazin-5-ol](/img/structure/B604548.png)
![ethyl 4-isobutyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B604550.png)
![2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione](/img/structure/B604551.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B604553.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604554.png)


![N-[4-(hexyloxy)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604559.png)
![2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604561.png)
![(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604562.png)
![6-(4-Bromophenyl)benzo[a]phenazin-5-ol](/img/structure/B604563.png)
![5,7-dibromo-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B604565.png)
![ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604566.png)
